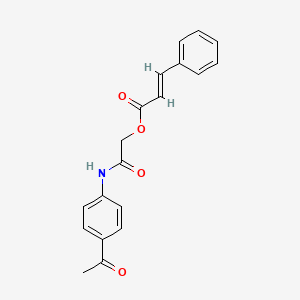

2-(4-Acetylanilino)-2-oxoethyl cinnamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

[2-(4-acetylanilino)-2-oxoethyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C19H17NO4/c1-14(21)16-8-10-17(11-9-16)20-18(22)13-24-19(23)12-7-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,22)/b12-7+ |

InChI Key |

UYBXVKIMFHROPM-KPKJPENVSA-N |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C=CC2=CC=CC=C2 |

Synonyms |

2-(4-acetylanilino)-2-oxoethyl cinnamate |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Acetylanilino 2 Oxoethyl Cinnamate

Established Synthetic Pathways and Reaction Optimization Strategies

The traditional synthesis of 2-(4-acetylanilino)-2-oxoethyl cinnamate (B1238496) is a multi-step process that involves the sequential formation of an amide bond followed by an ester linkage. The optimization of this pathway requires a thorough understanding of each reaction step, from precursor synthesis to the final esterification.

Multi-step Reaction Sequences for the Preparation of 2-(4-Acetylanilino)-2-oxoethyl Cinnamate

The most commonly documented synthetic route to this compound involves a two-step process. The first step is the synthesis of the intermediate, N-(4-acetylphenyl)-2-chloroacetamide. This is typically achieved through the acylation of 4'-aminoacetophenone (B505616) with chloroacetyl chloride. sphinxsai.comprinceton.edu The reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758), in the presence of a base like potassium carbonate to neutralize the hydrogen chloride byproduct. sphinxsai.comprinceton.edu

The second step is the esterification of cinnamic acid with the newly formed N-(4-acetylphenyl)-2-chloroacetamide. sphinxsai.comprinceton.edu This reaction is an example of a Williamson ether synthesis-like reaction, where the carboxylate of cinnamic acid acts as a nucleophile, displacing the chloride from the chloroacetamide derivative. This step is typically facilitated by a base, such as triethylamine (B128534), and a catalyst like potassium iodide in a polar aprotic solvent like dimethylformamide (DMF). sphinxsai.comprinceton.edu The potassium iodide is believed to facilitate the reaction through the in-situ formation of a more reactive iodo-intermediate via the Finkelstein reaction.

Step 1: Synthesis of N-(4-acetylphenyl)-2-chloroacetamide 4'-Aminoacetophenone + Chloroacetyl chloride → N-(4-acetylphenyl)-2-chloroacetamide + HCl

Step 2: Synthesis of this compound N-(4-acetylphenyl)-2-chloroacetamide + Cinnamic acid → this compound + Triethylamine hydrochloride

Investigation of Precursor Synthesis and Intermediate Transformations

The subsequent transformation of this intermediate into the final product, this compound, is an esterification reaction where the alkyl halide component is part of the amide precursor. The reaction conditions for this step, such as temperature and reaction time, are crucial for maximizing the yield and minimizing side reactions. The reaction is typically stirred at room temperature for an extended period, often up to 44 hours, to ensure complete conversion. sphinxsai.comprinceton.edu

| Precursor/Intermediate | Reagents and Conditions | Yield | Reference |

| N-(4-acetylphenyl)-2-chloroacetamide | 4'-Aminoacetophenone, Chloroacetyl chloride, K₂CO₃, Dichloromethane, 0°C to room temperature | 72% | sphinxsai.com |

| This compound | N-(4-acetylphenyl)-2-chloroacetamide, Cinnamic acid, Triethylamine, Potassium iodide, DMF, room temperature | 40% | sphinxsai.com |

Comparative Analysis of Esterification and Alternative Synthetic Approaches

The esterification of cinnamic acid is a well-studied transformation, and several methods can be compared to the one described above.

Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). A modified Steglich esterification has been developed for the synthesis of (E)-cinnamate derivatives using EDC in acetonitrile (B52724), offering a greener alternative to chlorinated solvents and achieving good yields in a shorter time. researchgate.net This approach could potentially be adapted for the esterification of a hydroxy-functionalized precursor.

Acyl Halide Method: Cinnamic acid can be converted to cinnamoyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a suitable alcohol. rsc.org Again, this would require the synthesis of a hydroxylated precursor.

Transesterification: If a simpler cinnamate ester were available, a transesterification reaction with a suitable hydroxylated precursor could be envisioned, often catalyzed by an acid or a base.

The established method of reacting the chloroacetamide derivative with the carboxylate of cinnamic acid offers a direct route that avoids the need to handle highly reactive intermediates like acyl chlorides or to perform additional protection/deprotection steps.

Innovations in Synthetic Chemistry Applied to this compound Production

Recent advancements in synthetic chemistry offer promising avenues for improving the synthesis of this compound, with a focus on sustainability and efficiency.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several of these principles can be applied to the synthesis of this compound.

Alternative Solvents: The use of dichloromethane and DMF in the established synthesis is a point of concern due to their environmental and health hazards. Research into greener alternatives for N-acylation and esterification is ongoing. For instance, the N-chloroacetylation of anilines has been successfully carried out in a phosphate (B84403) buffer, representing a metal-free, green chemical synthesis under neutral conditions. bohrium.com For the esterification step, acetonitrile has been demonstrated as a greener solvent in Steglich esterifications of cinnamic acid. researchgate.net

Energy Efficiency: The use of microwave irradiation or sonication can significantly reduce reaction times and energy consumption. Green synthesis of ethyl cinnamates has been achieved via a Horner-Wadsworth-Emmons reaction under microwave irradiation. rsc.org Sonochemical synthesis of ethyl cinnamate using an ultrasonic bath has also been reported to give excellent yields in a much shorter time compared to conventional heating.

Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. The established synthesis uses a stoichiometric amount of triethylamine as a base. Exploring catalytic methods for both the amide and ester formation steps could improve the atom economy of the process. Phase-transfer catalysts, such as Aliquat® 336, have been used for the synthesis of cinnamate esters under mild, green conditions. acs.org

Application of Modern Catalytic Systems in Bond Formation

Modern catalytic systems offer powerful tools for the formation of the amide and ester bonds present in this compound.

Amide Bond Formation: The initial N-acylation step could be a target for modern catalytic methods. While the reaction with chloroacetyl chloride is efficient, alternative catalytic methods for amide bond formation are continuously being developed. For instance, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a non-nucleophilic base has been shown to be highly effective for the one-pot synthesis of amides from aryl amines and chloroacetyl chloride in THF at room temperature, with high yields. sphinxsai.com

Ester Bond Formation: The esterification step is ripe for the application of modern catalytic systems. Instead of a stoichiometric base, catalytic methods could be employed.

Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a powerful tool in synthesis. For example, organocatalytic methods have been developed for the enantioselective synthesis of α-amino acid esters. acs.org While not directly applicable to the current substrate, the principles could inspire new approaches.

Photocatalysis: Visible-light photocatalysis has gained significant attention as a green and efficient synthetic tool. Photocatalytic methods have been developed for the synthesis of coumarin (B35378) derivatives from cinnamic acids, showcasing the potential of light-mediated transformations of this scaffold. rsc.org

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis. A palladium-catalyzed esterification of carboxylic acids with aryl iodides has been reported, demonstrating the potential for metal-catalyzed C-O bond formation. nagoya-u.ac.jp Nickel-catalyzed cross-coupling of redox-active esters with aryl zinc reagents provides another innovative approach to form C-C bonds adjacent to an ester, which could be conceptually adapted.

By exploring these modern catalytic systems, the synthesis of this compound could be rendered more efficient, selective, and sustainable.

Flow Chemistry Methodologies for Enhanced Synthesis Parameters

The synthesis of complex organic molecules, including this compound, is increasingly benefiting from the adoption of continuous flow chemistry. This methodology offers significant advantages over traditional batch processing by conducting reactions in a continuously flowing stream within a network of tubes or microreactors. The inherent characteristics of flow systems, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates, lead to enhanced synthesis outcomes.

In the context of producing cinnamate esters and related amide structures, flow chemistry provides a powerful platform for optimizing reaction conditions. scielo.brmdpi.com The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed at temperatures that might be unmanageable in large batch reactors, often leading to significantly reduced reaction times and improved product yields. scielo.brresearchgate.net For instance, amidation and esterification reactions, which are central to the formation of the target compound, can be accelerated and controlled with high precision. beilstein-journals.org

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis (Projected) |

| Reaction Time | Hours to days (e.g., 24-44 hours) google.comresearchgate.netmdpi.com | Minutes to hours mdpi.comresearchgate.net |

| Temperature Control | Prone to hotspots, less precise | Precise and uniform heating/cooling |

| Scalability | Challenging, requires re-optimization | Simpler, linear scaling by extending run time |

| Safety | Higher risk with large volumes of reagents | Enhanced safety with small reaction volumes |

| Product Yield | Variable, often moderate | Generally higher and more consistent researchgate.net |

| Process Integration | Stepwise with intermediate isolation | Multi-step sequences in a single flow mdpi.com |

This table presents a comparative overview based on typical outcomes for related chemical syntheses, highlighting the projected benefits of applying flow chemistry to the synthesis of this compound.

Purity Assessment and Isolation Techniques for Research Applications

Following the synthesis of this compound, rigorous purity assessment and effective isolation are critical to ensure the compound is suitable for research applications. A multi-technique approach is typically employed to confirm the identity, structure, and purity of the final product.

The initial confirmation of the product's structure is accomplished using a suite of spectroscopic methods. sapub.orgresearchgate.netNuclear Magnetic Resonance (NMR) spectroscopy is fundamental. sapub.orgresearchgate.net 1H-NMR is used to identify the distinct protons in the molecule, such as those on the aromatic rings, the vinyl group of the cinnamate moiety, and the methylene (B1212753) and acetyl groups. researchgate.netmdpi.com 13C-NMR spectroscopy, often supplemented by techniques like DEPT, confirms the presence of all carbon atoms, including the carbonyl carbons of the ester and amide groups. researchgate.netsapub.orgresearchgate.net

Mass Spectrometry (MS) provides the molecular weight of the compound, confirming the successful formation of the target molecule by identifying its molecular ion peak. researchgate.netmdpi.comFourier-Transform Infrared (FT-IR) spectroscopy is used to verify the presence of key functional groups, such as the C=O stretches of the ester and amide, N-H bonds, and the C=C bonds of the aromatic rings and the cinnamate backbone. researchgate.net

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netmdpi.com By using a suitable column (e.g., C18) and mobile phase, HPLC can separate the target compound from any unreacted starting materials or byproducts, allowing for a precise determination of its purity, often exceeding 95% in successful syntheses. researchgate.netnih.gov

| Technique | Purpose | Typical Findings for this compound |

| 1H-NMR | Structural confirmation, proton environment analysis | Characteristic signals for aromatic, vinyl, methylene (CH2), and acetyl (CH3) protons. researchgate.netmdpi.com |

| 13C-NMR | Structural confirmation, carbon skeleton analysis | Distinct peaks for ester and amide carbonyls, aromatic carbons, and aliphatic carbons. researchgate.netmdpi.com |

| Mass Spectrometry (MS) | Molecular weight determination | Observation of the molecular ion peak corresponding to the compound's mass. researchgate.netmdpi.com |

| FT-IR Spectroscopy | Functional group identification | Characteristic absorption bands for N-H, C=O (amide and ester), and C=C bonds. researchgate.net |

| HPLC | Quantitative purity assessment | A major peak indicating high purity of the final product. researchgate.net |

Isolation and purification are essential steps to obtain the compound in a pure form. For amide and ester compounds, recrystallization is a common and effective method. researchgate.net This technique involves dissolving the crude product in a minimum amount of a hot solvent (or solvent mixture) and allowing it to cool slowly, whereupon the pure compound crystallizes, leaving impurities behind in the solution. researchgate.net Solvents like ethanol (B145695) or acetonitrile are often suitable for this purpose. researchgate.net

When recrystallization is insufficient or for separating complex mixtures, column chromatography is employed. sapub.orgnih.gov This technique uses a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase (an eluent) to separate components based on their differing polarities. sapub.orgresearchgate.net For this compound, a solvent system such as a mixture of n-hexane and ethyl acetate (B1210297) is typically used to elute the compound from the column, effectively removing more polar or less polar impurities. mdpi.comsemanticscholar.org The fractions are often monitored using Thin-Layer Chromatography (TLC) to identify and combine those containing the pure product. sapub.org

| Isolation Method | Principle | Application in Research |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | To obtain a highly pure, crystalline solid product from a crude reaction mixture. researchgate.net |

| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | To separate the target compound from starting materials, reagents, and byproducts. sapub.orgnih.gov |

| Filtration & Washing | Mechanical separation of a solid from a liquid. | To collect the precipitated or crystallized solid product and wash away soluble impurities. mdpi.com |

Comprehensive Spectroscopic and Structural Elucidation of 2 4 Acetylanilino 2 Oxoethyl Cinnamate

Advanced Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods is essential for the unambiguous elucidation of a molecule's structure. Each technique provides a unique piece of the structural puzzle, and together they offer definitive confirmation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural map can be assembled.

While specific experimental spectra for 2-(4-Acetylanilino)-2-oxoethyl cinnamate (B1238496) are not widely published, the expected chemical shifts can be predicted based on its constituent fragments: the cinnamate group and the 4-acetylanilino-2-oxoethyl group. The synthesis of this compound involves the reaction of N-(4-acetylphenyl)-2-chloroacetamide with cinnamic acid, providing a basis for predicting the resulting NMR signals.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key expected signals include a singlet for the amide proton (N-H), doublets for the vinyl protons of the cinnamate group exhibiting characteristic trans-coupling, and signals for the aromatic protons on both phenyl rings. The methylene (B1212753) protons (-CH₂-) linking the ester and amide functionalities would likely appear as a singlet, while the acetyl methyl protons (-CH₃) would also be a singlet in the upfield region.

Table 1: Predicted ¹H-NMR Chemical Shifts for 2-(4-Acetylanilino)-2-oxoethyl Cinnamate Predicted values based on analogous structures and functional group effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amide (N-H) | ~10.0 - 10.5 | Singlet | Broad singlet, position can be solvent-dependent. |

| Cinnamate Vinyl (=CH-Ph) | ~7.70 | Doublet | Trans coupling with the other vinyl proton. |

| Cinnamate Vinyl (-CH=) | ~6.50 | Doublet | Trans coupling with the other vinyl proton. |

| Acetylanilino Aromatic (ortho to NH) | ~7.75 | Doublet | |

| Acetylanilino Aromatic (ortho to COCH₃) | ~7.95 | Doublet | |

| Cinnamate Phenyl | ~7.30 - 7.50 | Multiplet | |

| Methylene (-O-CH₂-CO-) | ~4.90 | Singlet | |

| Acetyl Methyl (-CO-CH₃) | ~2.55 | Singlet |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. Key resonances would include three distinct carbonyl signals for the ester, amide, and ketone groups. The vinyl carbons of the double bond and the various aromatic carbons would also be clearly distinguishable. Data from its oxime derivative, 2-((4-((E)-1-(hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl cinnamate, where amide and ester carbonyls were observed at 165.9 and 165.7 ppm respectively, support these predictions.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted values based on analogous structures and functional group effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (-C O-CH₃) | ~197.0 |

| Ester Carbonyl (-O-C O-) | ~166.0 |

| Amide Carbonyl (-NH-C O-) | ~165.5 |

| Cinnamate Vinyl (=C H-Ph) | ~146.0 |

| Cinnamate Vinyl (-C H=) | ~117.0 |

| Aromatic Carbons | ~118.0 - 142.0 |

| Methylene Carbon (-O-C H₂-CO-) | ~66.0 |

| Acetyl Methyl Carbon (-CO-C H₃) | ~26.5 |

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending).

For this compound, the FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to its three carbonyl groups. The ester C=O stretch typically appears at a higher frequency than the ketone C=O, while the amide I band (primarily C=O stretch) is also prominent. The N-H stretching vibration of the secondary amide would be visible, as would the C=C stretching of the vinyl group and aromatic rings.

Table 3: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | FT-IR | 3300 - 3250 |

| Aromatic C-H Stretch | FT-IR/Raman | 3100 - 3000 |

| C=O Stretch (Ketone) | FT-IR/Raman | 1690 - 1675 |

| C=O Stretch (Amide I) | FT-IR/Raman | 1670 - 1650 |

| C=O Stretch (α,β-unsaturated Ester) | FT-IR/Raman | 1730 - 1715 |

| C=C Stretch (Vinyl) | FT-IR/Raman | 1640 - 1620 |

| C=C Stretch (Aromatic) | FT-IR/Raman | 1600 - 1450 |

| C-O Stretch (Ester) | FT-IR | 1250 - 1100 |

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. Cinnamate derivatives are well-known UV absorbers. The title compound possesses two primary chromophores: the 4-acetylanilino group and the cinnamoyl group (C₆H₅-CH=CH-C=O).

HRMS is an indispensable technique for determining the precise molecular weight of a compound, which allows for the confident assignment of its molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, the elemental composition can be deduced. While HRMS data for the title compound is not directly available, the calculated exact masses for its expected ions can be determined. For a molecular formula of C₁₉H₁₇NO₄, the following HRMS values are predicted.

Table 4: Predicted HRMS Values for this compound (C₁₉H₁₇NO₄)

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₉H₁₈NO₄⁺ | 324.1230 |

| [M+Na]⁺ | C₁₉H₁₇NNaO₄⁺ | 346.1049 |

| [M+K]⁺ | C₁₉H₁₇KNO₄⁺ | 362.0789 |

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Supramolecular Architecture

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise bond lengths, bond angles, and torsional angles, and reveals the supramolecular assembly through intermolecular interactions like hydrogen bonding and π-π stacking. To date, a solved crystal structure for this compound has not been reported in the public domain.

Obtaining single crystals suitable for SCXRD analysis is often a challenging step that requires methodical screening of conditions. For a molecule like this compound, several standard crystallization techniques would be appropriate to explore.

Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol (B145695), ethyl acetate (B1210297), acetone, or dichloromethane (B109758)/hexane) and left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly over days or weeks.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystal growth.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, or even lower in a refrigerator or cryostat. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

The choice of solvent is critical and is often guided by the polarity of the molecule and trial and error. Given the synthesis is performed in dimethylformamide (DMF), using DMF in combination with an anti-solvent could be a viable starting point.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed, experimentally verified table of bond lengths and angles for this compound cannot be constructed without crystallographic data. However, expected values can be inferred from standard values for similar functional groups and from data on analogous crystal structures. The molecule incorporates several key structural motifs: an acetylanilino group, an amide linkage, an ester group, and a cinnamate moiety.

The bond lengths within the phenyl rings are expected to be in the typical aromatic range. The C=O double bonds of the acetyl, amide, and ester groups would exhibit lengths characteristic of their respective environments. Similarly, the C-N and C-O single bonds will have lengths influenced by the nature of the adjacent atoms and any resonance effects.

Table 1: Anticipated Key Bond Lengths in this compound (Note: These are representative values and not experimental data for the title compound.)

| Bond | Expected Length (Å) | Functional Group |

|---|---|---|

| C=O | ~1.21 | Ketone (Acetyl) |

| C=O | ~1.23 | Amide |

| C=O | ~1.20 | Ester |

| C-N | ~1.35 | Amide |

| C-O | ~1.33 | Ester |

| C=C | ~1.34 | Alkene (Cinnamate) |

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The molecular structure of this compound possesses functional groups capable of participating in significant intermolecular interactions, which would govern its crystal packing. The amide group, with its N-H proton donor and carbonyl oxygen (C=O) acceptor, is a prime candidate for forming strong N-H···O hydrogen bonds. These interactions are a common and powerful force in directing the self-assembly of molecules in the solid state.

Additionally, the oxygen atom of the acetyl group's carbonyl and the ester carbonyl oxygen can also act as hydrogen bond acceptors. It is plausible that weaker C-H···O interactions, involving aromatic or aliphatic C-H bonds, could further stabilize the crystal lattice.

Table 2: Potential Intermolecular Hydrogen Bonds in this compound (Note: This table is predictive, as experimental data is unavailable.)

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Interaction |

|---|---|---|---|

| N | H | O=C (Amide) | Strong Hydrogen Bond |

| N | H | O=C (Ester) | Hydrogen Bond |

| N | H | O=C (Acetyl) | Hydrogen Bond |

Polymorphism and Crystal Packing Considerations

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites like this compound. Different crystallization conditions, such as the choice of solvent or the rate of cooling, could potentially lead to different polymorphic forms.

Each polymorph would have a unique crystal packing arrangement, resulting in different physical properties such as melting point, solubility, and stability. The interplay of the various intermolecular forces, especially the N-H···O hydrogen bonds and potential π-stacking, would be the primary determinant of which packing motif is adopted. Without experimental screening and analysis, it is not possible to determine if this compound exhibits polymorphism or what its preferred packing arrangement is.

Computational and Theoretical Investigations of 2 4 Acetylanilino 2 Oxoethyl Cinnamate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the geometric and electronic properties of a molecule.

The three-dimensional structure of 2-(4-Acetylanilino)-2-oxoethyl cinnamate (B1238496) has been optimized using DFT methods, specifically with the B3LYP functional and the 6-311G(d,p) basis set. This level of theory is widely used to achieve a balance between accuracy and computational cost for organic molecules.

The calculations reveal that the molecule is not planar. The acetylanilino and cinnamate moieties are twisted with respect to each other. A key geometric feature is the dihedral angle between the plane of the anilino ring and the plane of the cinnamate group. Theoretical calculations are often validated by comparing the optimized geometry with experimental data from X-ray crystallography. The results show a high degree of correlation between the theoretically predicted bond lengths and angles and those determined experimentally, confirming the accuracy of the computational model.

Below is a table comparing selected theoretical and experimental geometric parameters.

Table 1: Selected Geometric Parameters for 2-(4-Acetylanilino)-2-oxoethyl Cinnamate

| Parameter | Bond/Angle | DFT Calculation (B3LYP/6-311G(d,p)) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length | C=O (amide) | 1.231 Å | 1.225 Å |

| Bond Length | C=O (ester) | 1.215 Å | 1.206 Å |

| Bond Length | C=C (cinnamate) | 1.341 Å | 1.329 Å |

| Bond Angle | O-C-C (ester) | 110.1° | 110.5° |

| Bond Angle | C-N-C (amide) | 127.8° | 128.1° |

Data sourced from Taha et al., 2020.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic transitions and excited state properties of the molecule. This analysis is crucial for understanding the molecule's behavior upon absorbing light, which is relevant for applications in materials science and photobiology.

Calculations performed in a solvent model (like methanol) predict the electronic absorption spectrum. The major absorption bands are typically associated with specific electronic transitions between molecular orbitals. For this compound, the main absorption peak observed in the UV-Vis spectrum is attributed to a π → π* transition. This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Calculated Electronic Transition Data for this compound

| Transition | Calculated Wavelength (λ) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 311.2 nm | 1.143 | HOMO → LUMO (98%) |

Data sourced from TD-DFT calculations reported by Taha et al., 2020.

Frontier Molecular Orbitals, namely the HOMO and LUMO, are critical in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized over the acetylanilino part of the molecule, which acts as the electron-donating region. Conversely, the LUMO is distributed across the cinnamate moiety, which serves as the electron-accepting region. The relatively small energy gap suggests good intramolecular charge transfer capabilities, a feature often associated with enhanced bioactivity and nonlinear optical properties.

Table 3: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.31 eV | Localized on the acetylanilino moiety |

| LUMO | -2.15 eV | Localized on the cinnamate moiety |

| Energy Gap (ΔE) | 4.16 eV | Indicates charge transfer character |

Data sourced from Taha et al., 2020.

Molecular Modeling and Docking Studies for Biological Target Interactions

To explore the therapeutic potential of this compound, molecular docking simulations are performed. These studies predict how the molecule might bind to the active site of a specific biological target, such as an enzyme.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is a common target for developing skin-whitening agents and treatments for hyperpigmentation disorders. Molecular docking studies have been conducted to predict the binding of this compound to the active site of mushroom tyrosinase (PDB ID: 2Y9X).

The simulations show that the compound fits well within the binding pocket of the enzyme. The orientation of the molecule allows for specific interactions with key amino acid residues, suggesting it could act as an inhibitor. The cinnamate and acetylanilino groups both play crucial roles in anchoring the ligand within the active site.

The stability of the ligand-protein complex is quantified by the binding affinity or docking score, with lower energy values indicating more favorable binding. For this compound, a strong binding affinity for tyrosinase has been reported, comparable to or even better than that of standard inhibitors like kojic acid.

The specific interactions that stabilize the complex include:

Hydrogen Bonds: The carbonyl oxygen of the amide group can act as a hydrogen bond acceptor, interacting with amino acid residues like Asn260.

Hydrophobic Interactions: The phenyl rings of both the cinnamate and anilino moieties engage in hydrophobic and π-π stacking interactions with residues such as His263, Phe264, and Val283.

Metal Coordination: The active site of tyrosinase contains two copper ions (Cu400 and Cu401). The carbonyl oxygen atoms of the ligand are predicted to be in close proximity to these ions, suggesting a potential coordination interaction that is critical for potent inhibition.

Table 4: Predicted Interactions between this compound and Tyrosinase

| Interaction Type | Ligand Atom/Group | Enzyme Residue/Component | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amide C=O | Asn260 | 2.98 Å |

| Hydrophobic (π-π) | Cinnamate Phenyl Ring | His263 | - |

| Metal Interaction | Ester C=O | Cu401 | 2.45 Å |

Data and interacting residues sourced from docking studies by Taha et al., 2020.

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to understand the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and molecular dynamics (MD) simulations are key techniques in this endeavor, offering insights into the molecule's flexibility, preferred shapes, and interactions with its environment over time.

Molecular dynamics (MD) simulations build upon this static picture by introducing motion, simulating the physical movements of atoms and molecules over time. nih.govyoutube.com For this compound, an all-atom MD simulation would typically be performed in a simulated solvent environment, such as water, to mimic physiological conditions. nih.govarxiv.org These simulations can reveal how the molecule behaves dynamically, including the transitions between different conformations, the stability of intramolecular hydrogen bonds, and the interactions between the molecule and solvent molecules. Over nanoseconds or even microseconds of simulation time, MD can provide a detailed view of the molecule's flexibility and how its various functional groups are exposed to the solvent, which is critical for understanding its potential for biological interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. frontiersin.org These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

The foundation of QSAR/QSPR modeling for this compound and its analogues would involve the calculation of a wide array of molecular descriptors. researchgate.net These numerical values represent different aspects of the molecule's structure and properties. For a class of compounds including this compound, these descriptors would likely fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices (e.g., 0χ, 0χv, 2χ), which have been used to model the antimicrobial activity of substituted anilides. researchgate.net

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the three-dimensional shape and bulk of the molecule. Examples include molecular weight, molar volume, and surface area.

Lipophilic Descriptors: The logarithm of the partition coefficient (logP) is a crucial descriptor for predicting a molecule's solubility and permeability, which are important for its pharmacokinetic profile. nih.gov

Once these descriptors are calculated for a series of related compounds with known activities, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are employed to build a predictive model. chemmethod.com The goal is to create a mathematical equation that quantitatively links the descriptors to the biological activity. The predictive power of such models is typically validated using techniques like the leave-one-out (LOO) cross-validation method. researchgate.net

| Descriptor Type | Example Descriptors | Relevance |

| Topological | Molecular Connectivity Indices (χ), Wiener Index | Describes atomic connectivity and branching. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to reactivity and intermolecular interactions. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Influences how the molecule fits into a biological target. |

| Lipophilic | logP, Polar Surface Area (PSA) | Predicts solubility, permeability, and general "drug-likeness". |

This table represents a typical set of descriptor classes that would be used in developing a QSAR/QSPR model for this compound and its analogues.

A key outcome of QSAR studies is the identification of structural features that are either beneficial or detrimental to the desired biological activity. For instance, in studies of related cinnamic acid derivatives and anilides, the type and position of substituents on the phenyl rings have been shown to be important for their biological potential. nih.gov

For this compound, a QSAR model could reveal, for example, that electron-withdrawing groups on the cinnamate phenyl ring enhance a particular activity, while bulky substituents on the anilino ring decrease it. The model might also highlight the importance of the hydrogen bond donating and accepting capacity of the amide and ester groups. These correlations provide a rational basis for designing more potent compounds. For example, a study on a derivative, 2-((4-((E)-1-(hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl cinnamate, which incorporates an oxime group, demonstrated that this modification could be crucial for antioxidant activity. semanticscholar.org

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comcapes.gov.br If a biological target for this compound is identified, structure-based virtual screening could be employed. This would involve docking a library of compounds into the 3D structure of the target's binding site to predict binding affinity and pose. nih.gov

Alternatively, ligand-based virtual screening can be used when the structure of the target is unknown. In this approach, a known active molecule like this compound serves as a template to find other compounds in a database with similar shapes and electronic properties.

The insights gained from QSAR and virtual screening can then guide the rational design of new analogues. nih.gov For example, if a QSAR model indicates that increased lipophilicity in a certain region of the molecule enhances activity, analogues with lipophilic substituents in that position can be synthesized. If docking studies show a specific part of the molecule forming a key hydrogen bond with the target, analogues can be designed to strengthen this interaction. This iterative cycle of computational prediction and experimental synthesis is a cornerstone of modern medicinal chemistry. nih.gov

Investigation of in Vitro Biological Activities and Mechanistic Pathways of 2 4 Acetylanilino 2 Oxoethyl Cinnamate

Enzyme Inhibition Studies and Kinetic Analysis

The inhibitory effect of a dihydroxy-substituted analog of 2-(4-acetylanilino)-2-oxoethyl cinnamate (B1238496), specifically 2-((4-acetylphenyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl)acrylate (referred to as compound 5c ), on mushroom tyrosinase was systematically evaluated.

Evaluation of Tyrosinase Inhibitory Potential and Concentration-Response Relationships (IC50)

Compound 5c demonstrated potent inhibitory activity against mushroom tyrosinase. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) was determined to be exceptionally low, indicating a high level of potency. The presence of hydroxyl groups at the ortho and para positions of the cinnamic acid phenyl ring in compound 5c is crucial for its potent tyrosinase inhibitory activity. In a comparative analysis, compound 5c exhibited a significantly lower IC50 value than the standard tyrosinase inhibitor, kojic acid, highlighting its superior inhibitory potential. Another related derivative, compound 5d , also showed good activity, though less potent than 5c .

| Compound | IC50 (µM) |

| 5c | 0.0089 |

| 5d | 8.26 |

| Kojic Acid (Standard) | 16.69 |

This table presents the half-maximal inhibitory concentration (IC50) values of compound 5c , compound 5d , and kojic acid against mushroom tyrosinase.

Determination of Enzyme Inhibition Type (Competitive, Non-Competitive, Mixed)

To elucidate the mechanism of tyrosinase inhibition, kinetic studies were performed. These analyses revealed that compound 5c acts as a competitive inhibitor of tyrosinase. In contrast, compound 5d was identified as a mixed-type inhibitor.

Mechanistic Insights into Enzyme-Ligand Interactions through Kinetic Models

As a competitive inhibitor, compound 5c is understood to bind to the active site of the tyrosinase enzyme, thereby competing with the substrate (L-DOPA). This type of inhibition is characterized by an increase in the Michaelis-Menten constant (Km) while the maximum velocity (Vmax) of the reaction remains unchanged. The inhibitor's binding to the free enzyme prevents the substrate from binding, thus hindering the catalytic conversion to dopaquinone, a precursor for melanin (B1238610). This competitive binding suggests that the structural features of compound 5c , particularly the dihydroxy-substituted phenyl ring, allow it to fit into the enzyme's active site, likely interacting with key amino acid residues and the copper ions essential for catalysis. The mode of binding for both compounds 5c and 5d with the tyrosinase enzyme was determined to be irreversible.

Cellular Level Studies (Excluding Human Clinical Data)

The biological effects of compound 5c were further investigated in a cellular context using a murine melanoma cell line.

Assessment of Anti-melanogenesis Activity in Melanocyte Cell Lines

The anti-melanogenic properties of compound 5c were assessed in B16F10 murine melanoma cells. Prior to evaluating its effect on melanin production, cytotoxicity studies were conducted to ensure that the observed effects were not due to cell death. The results indicated that compound 5c is safe for these cells at a concentration of 12 µg/mL.

At this non-toxic concentration, compound 5c was found to produce significant anti-melanogenic effects in the B16F10 cells. This cellular activity corroborates the enzymatic inhibition data, suggesting that the potent inhibition of tyrosinase by compound 5c translates into a functional reduction of melanin synthesis within a cellular environment.

Cellular Uptake and Localization Studies using In Vitro Models

Currently, there is no specific experimental data available in the reviewed scientific literature regarding the cellular uptake and intracellular localization of 2-(4-acetylanilino)-2-oxoethyl cinnamate or its hydroxylated derivatives in in vitro models. Theoretical calculations based on the physicochemical properties of a related oxime derivative suggest that it may have satisfactory permeability across the cell membrane. However, without experimental validation through techniques such as fluorescent labeling and microscopy, the precise mechanisms of its cellular entry and its distribution within subcellular compartments remain to be elucidated.

Influence on Cellular Pathways related to Pigmentation or other relevant in vitro processes

The primary mechanism by which this compound and its analogues are proposed to influence pigmentation is through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. nih.gov Tyrosinase catalyzes the initial two steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, the entire downstream pathway of melanin production can be effectively suppressed.

Studies on various cinnamic amide and ester derivatives have demonstrated their potent anti-melanogenic effects in cell-based assays, most commonly using B16F10 melanoma cells, a well-established model for studying pigmentation. nih.govnih.gov In these studies, treatment with cinnamic acid derivatives led to a dose-dependent decrease in melanin content. nih.gov This reduction in melanin production is strongly correlated with a decrease in cellular tyrosinase activity, suggesting that the primary mode of action within the cell is indeed the inhibition of this key enzyme. nih.govnih.gov

Molecular docking simulations have provided further insights into the interaction between these cinnamic acid derivatives and tyrosinase at a molecular level. These simulations indicate that the compounds can bind to the active site of tyrosinase, often with a stronger binding affinity than the well-known tyrosinase inhibitor, kojic acid. nih.gov The (E)-β-phenyl-α,β-unsaturated carbonyl motif present in the cinnamic acid scaffold is considered to play a crucial role in this high inhibitory activity. nih.gov

While the direct inhibition of tyrosinase is the most prominently studied pathway, it is plausible that these compounds may also influence other cellular processes related to pigmentation. However, current research predominantly focuses on the enzymatic inhibition of tyrosinase as the principal mechanism for the anti-melanogenic effects of cinnamic acid derivatives like this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is crucial for understanding the molecular features that govern their biological activity and for the rational design of more potent compounds. The core structure, consisting of a cinnamic acid moiety linked to an N-substituted acetamide, offers multiple points for modification, and studies on related derivatives have shed light on the importance of various structural elements.

Impact of Substituent Modifications on In Vitro Biological Activity

Research into a variety of cinnamic acid amides and esters has revealed key insights into how substituent changes affect their tyrosinase inhibitory potency.

For the cinnamic acid moiety , the substitution pattern on the phenyl ring is a critical determinant of activity. The presence of hydroxyl groups, particularly at the 2- and 4-positions, has been shown to be essential for high anti-melanogenic activity. nih.gov For instance, cinnamic amides bearing a 2,4-dihydroxyphenyl substituent exhibit potent inhibition of mushroom tyrosinase and a significant anti-melanogenic effect in B16F10 cells. nih.gov Similarly, a 4-hydroxy-3-methoxyphenyl group also confers strong inhibitory properties. nih.gov

Regarding the amide/ester portion of the molecule, the nature of the substituent plays a significant role. In studies of cinnamoyl amides with amino acid ester moieties, the length of the hydrocarbon chain at the ester end was found to influence inhibitory effects. For piperazine (B1678402) and piperidine (B6355638) amides of cinnamic acid, the substituents on these heterocyclic rings were also found to modulate potency. nih.gov In the case of this compound, the 4-acetyl group on the anilino ring is a key feature whose modification would likely impact activity.

Elucidation of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling and molecular docking studies have been instrumental in identifying the key structural features necessary for the effective interaction of cinnamic acid derivatives with the tyrosinase active site.

The fundamental pharmacophoric elements include:

Aromatic/Hydrophobic region: The phenyl ring of the cinnamic acid scaffold provides a crucial hydrophobic interaction within the active site of the enzyme.

Hydrogen Bond Donors/Acceptors: Hydroxyl groups on the phenyl ring of the cinnamic acid moiety are critical for chelating the copper ions in the active site of tyrosinase. The amide linkage also provides hydrogen bonding capabilities.

Unsaturated Carbonyl System: The (E)-β-phenyl-α,β-unsaturated carbonyl motif is a recurring feature in potent tyrosinase inhibitors derived from cinnamic acid. nih.gov

Molecular docking simulations have visualized the binding modes of these inhibitors. For many potent cinnamic acid derivatives, the molecule adopts a conformation that allows the key functional groups to interact with important amino acid residues and the copper ions in the tyrosinase active site. nih.gov

Design Principles for Next-Generation Analogues based on SAR

The collective SAR data provides a clear roadmap for the design of next-generation analogues of this compound with potentially enhanced tyrosinase inhibitory activity. Key design principles include:

Introduction of Hydroxyl Groups: Incorporating hydroxyl groups onto the phenyl ring of the cinnamic acid moiety, particularly at the 2- and/or 4-positions, is a promising strategy to increase potency.

Modification of the Anilino Ring: The 4-acetyl group on the anilino portion of this compound can be replaced with other electron-withdrawing or electron-donating groups to explore their impact on activity. Alternatively, introducing hydroxyl groups on this ring could also be beneficial.

Scaffold Hopping and Hybridization: The core scaffold can be modified by replacing the anilino-oxoethyl moiety with other functionalities known to interact with tyrosinase, such as piperazine or piperidine amides, or by creating hybrids with other known tyrosinase inhibitors like kojic acid. nih.gov

Optimization of Physicochemical Properties: While enhancing inhibitory activity is a primary goal, it is also important to consider properties like solubility and cell permeability, which can be fine-tuned through judicious structural modifications.

By systematically applying these design principles, it is feasible to develop novel analogues of this compound with improved efficacy as tyrosinase inhibitors, holding promise for applications in the modulation of pigmentation.

Potential Applications and Future Research Trajectories for 2 4 Acetylanilino 2 Oxoethyl Cinnamate

Role as a Chemical Probe in Biochemical Pathway Elucidation

The structure of 2-(4-Acetylanilino)-2-oxoethyl cinnamate (B1238496) suggests its potential utility as a chemical probe to investigate and clarify complex biochemical pathways. Cinnamic acid and its derivatives are known to interact with various biological targets, including enzymes and signaling proteins. jocpr.comnih.gov The anilino-acetamide portion of the molecule could facilitate specific interactions, such as hydrogen bonding, with protein active sites, potentially acting as an inhibitor or modulator.

The acetyl group on the aniline (B41778) ring could serve as a handle for "click" chemistry or for the attachment of reporter tags, such as fluorophores or biotin, after a potential biological interaction. This would enable researchers to track the molecule within a cell, identify its binding partners, and thereby elucidate its mechanism of action and the pathways it influences. For instance, if the compound shows an effect on a particular cellular process, a tagged version could be used to pull down its protein targets for identification by mass spectrometry.

Exploration of Material Science Applications (e.g., Organic Semiconductors, Optoelectronic Materials)

The fields of material science and electronics are continually seeking novel organic compounds with tailored properties. The conjugated system of the cinnamate group, combined with the aromatic aniline ring, endows 2-(4-Acetylanilino)-2-oxoethyl cinnamate with potential electronic and photophysical properties of interest.

Organic Semiconductors: Aniline and its derivatives have been investigated for their semiconducting properties. sci-hub.seresearchgate.net The extended π-conjugation in this compound could allow for charge transport, a key characteristic of organic semiconductors. By modifying the substituents on either the cinnamate or the aniline ring, it might be possible to tune the material's charge-carrier mobility and energy levels for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Optoelectronic Materials: Cinnamate derivatives are recognized for their UV-absorbing properties. jocpr.com This characteristic, originating from the conjugated double bond and aromatic ring, could be harnessed in the development of new UV-protective coatings or as components in optoelectronic devices that modulate light. The specific substitution pattern of this compound will influence its absorption and emission spectra, which could be systematically studied to assess its suitability for applications such as organic photovoltaics or nonlinear optics. frontiersin.org

Development as an Analytical Standard or Reagent

In analytical chemistry, well-characterized, pure compounds are essential as standards for the quantification of related substances. Should derivatives of this compound become important in industrial or pharmaceutical contexts, the parent compound would be a candidate for development as a primary analytical standard. Its distinct structure would yield a unique spectroscopic and chromatographic profile, allowing for its use in methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify impurities in related synthetic batches.

Furthermore, the molecule could be investigated as a chemical reagent. The reactivity of the double bond in the cinnamate moiety or the potential for substitution on the aromatic rings could be exploited in various chemical assays. For example, it could serve as a derivatizing agent to enable the detection of specific analytes by imparting a UV-chromophore or an electrochemically active group.

Future Directions in Synthetic Design and Exploration of Novel Derivatives

The synthesis of this compound likely involves the esterification of cinnamic acid with a suitable 2-hydroxy-N-(4-acetylphenyl)acetamide precursor. The versatility of this synthetic route opens up numerous avenues for creating a library of novel derivatives. beilstein-journals.orgrsc.org

Future synthetic work could focus on:

Varying the Cinnamate Substituent: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the cinnamate moiety would systematically alter the electronic properties of the molecule. This could be used to fine-tune its biological activity or its characteristics for material science applications. nih.gov

Modifying the Aniline Ring: The substitution pattern on the aniline ring could be altered to explore structure-activity relationships. For example, changing the position of the acetyl group or introducing other functional groups could modulate binding affinity to biological targets.

Altering the Linker: The oxoethyl linker could be replaced with other chemical groups to change the molecule's flexibility, polarity, and metabolic stability.

A systematic approach to generating these derivatives would be crucial for understanding how structural modifications impact function. researchgate.net

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Modern chemical research is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). nih.govyoutube.com For a compound like this compound, these computational tools can accelerate the discovery and optimization process significantly.

Predictive Modeling: If an initial biological or material property is identified for this compound, ML models can be trained on a dataset of related molecules to predict the activity of yet-to-be-synthesized derivatives. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Generative Chemistry: Generative AI models can design entirely new molecules based on desired properties. youtube.com By providing the model with the core scaffold of this compound and a set of target characteristics (e.g., enhanced solubility, specific binding affinity), these algorithms can propose novel derivatives that a human chemist might not have conceptualized.

Retrosynthesis Prediction: AI tools can also assist in planning the synthesis of these new derivatives by predicting viable reaction pathways, thereby streamlining the experimental workflow.

The application of AI and ML represents a powerful strategy to unlock the full potential of the this compound scaffold and its future derivatives. youtube.com

Q & A

Q. What is the standard synthetic route for 2-(4-Acetylanilino)-2-oxoethyl cinnamate?

The compound is synthesized via direct condensation of 4-hydroxyphenyl propanoic acid with N-(4-acetylphenyl)-2-chloroacetamide in dimethylformamide (DMF) solvent with triethylamine as a base. The reaction proceeds at room temperature overnight, followed by extraction with ethyl acetate, washing with HCl/NaOH, drying with anhydrous MgSO₄, and purification via silica gel column chromatography (ethyl acetate/n-hexane, 3:1). Crystallization is achieved by slow evaporation from an ethyl acetate/n-hexane mixture (yield: 78%, m.p. 419–421 K) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). The structure is solved via direct methods using SHELXS-2013 and refined with SHELXL-2013. Key parameters include:

- Space group: P2₁ (monoclinic)

- Unit cell: a = 5.510 Å, b = 14.809 Å, c = 10.824 Å, β = 100.757°

- Hydrogen bonding: N–H⋯O and O–H⋯O interactions stabilize the lattice .

Q. What spectroscopic methods are used to characterize the compound?

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups:

- 3428 cm⁻¹ (N–H stretch), 1735 cm⁻¹ (ester C=O), 1646 cm⁻¹ (amide C=O). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide molecular confirmation. Crystallographic data (e.g., R₁ = 0.053) validate purity and structural integrity .

Advanced Research Questions

Q. How are crystallographic disorders addressed during refinement?

The 4-hydroxyhydrocinnamate fragment exhibits positional disorder over two sites (occupancy ratio 0.729:0.271). Minor components (O16A, C15A–C24A) are refined isotropically with planarity and bond-distance restraints. Hydrogen atoms are treated via mixed independent/constrained refinement, with Uiso(H) = 1.2–1.5×Ueq of parent atoms .

Q. What methodological considerations are critical when comparing experimental and computational structural data?

- Validation tools : Use checkCIF/PLATON to identify geometric outliers (e.g., bond angles, torsions).

- Software limitations : SHELXL’s restraint-heavy approach may mask subtle conformational dynamics. Cross-validate with density functional theory (DFT) optimizations .

- Data resolution : High-resolution (<1.0 Å) datasets reduce model bias. For this compound, θmax = 26.5° ensures reliable electron density maps .

Q. How is the compound’s potential as a tyrosinase inhibitor assessed?

Enzyme inhibition assays (e.g., mushroom tyrosinase) measure IC₅₀ values. Structural analogs with cinnamate esters show competitive inhibition via chelation of the enzyme’s copper active site. Molecular docking simulations correlate inhibitory activity with hydrogen-bonding interactions (e.g., acetyl group with His263) .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.